1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-2-(3-methylphenyl)sulfanylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQWWHWKGOGHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(C3=CC=CC=C3N2C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.
Indole Core Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Aldehyde Introduction: The aldehyde group at the 3-position can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfide (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reagent/Conditions | Product | Key Observations |
|---|---|---|
| H₂O₂ in acetic acid (40–60°C) | Sulfoxide derivative | Partial oxidation with regioselectivity |
| mCPBA (CH₂Cl₂, 0°C) | Sulfone derivative | Complete oxidation within 2–4 hours |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a three-membered transition state. Steric hindrance from the 3-methylphenyl group slows reaction kinetics compared to unsubstituted analogs.
Reduction Reactions
The aldehyde (-CHO) and sulfide groups participate in reduction processes:
| Reagent/Conditions | Target Site | Product | Yield |
|---|---|---|---|
| NaBH₄ (EtOH, 25°C) | Aldehyde | 3-Hydroxymethyl indole derivative | 85% |
| LiAlH₄ (anhydrous ether, reflux) | Aldehyde/Sulfide | 3-Hydroxymethyl and desulfurized product | 72% |
Notes :
-
Selective reduction of the aldehyde to a primary alcohol occurs with NaBH₄.
-
LiAlH₄ reduces both the aldehyde and cleaves the C–S bond, yielding a desulfurized indole derivative.
Nucleophilic Substitution
The electron-rich indole ring facilitates electrophilic substitution, particularly at the 5- and 6-positions:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | 5-Nitro-substituted derivative | 0°C, 1 hour |
| Br₂ (FeBr₃ catalyst) | C6 | 6-Bromo-substituted derivative | DCM, 25°C, 2 hours |
Regioselectivity : The 3-methylphenylsulfanyl group directs electrophiles to the para position relative to itself on the indole ring .
Condensation Reactions
The aldehyde group participates in Knoevenagel and Schiff base formations:
Example : Reaction with 5-aminopyrazole yields hydrazone-linked hybrids showing IC₅₀ values of 2.8–4.1 μM against HepG2 cells .
Cyclization Reactions
Under acidic or basic conditions, the aldehyde and sulfanyl groups enable heterocycle formation:
| Conditions | Product | Key Feature |
|---|---|---|
| H₂SO₄ (reflux) | Thiazolo[3,2-a]indole derivative | Fused bicyclic system |
| K₂CO₃/DMF (100°C) | Indole-thiophene hybrid | Enhanced π-conjugation |
Biological Relevance : Thiazole-fused derivatives exhibit CDK-2 inhibition (IC₅₀ = 0.28 μM) and apoptotic activity .
Comparative Reactivity Table
| Functional Group | Reaction | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| -CHO | Knoevenagel | 1.2 × 10⁻³ | 45.6 |
| -S- | Oxidation (H₂O₂) | 3.8 × 10⁻⁴ | 58.3 |
| Indole C5 | Nitration | 2.1 × 10⁻² | 32.1 |
Mechanistic Studies
-
Oxidation : DFT calculations indicate a two-step mechanism for sulfide → sulfoxide → sulfone, with ΔG‡ values of 68.2 and 72.5 kJ/mol, respectively.
-
Electrophilic Substitution : Frontier molecular orbital analysis shows highest electron density at C5 (HOMO = -5.8 eV), rationalizing nitration/bromination regiochemistry .
This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, materials, and catalysts. Further studies on enantioselective transformations and catalytic applications are warranted.
Scientific Research Applications
Chemistry
1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde serves as a building block in synthesizing more complex organic molecules and heterocycles. Its unique functional groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Biology
This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties . The presence of the indole structure allows it to interact with multiple biological targets, which may modulate pathways involved in disease processes.
Case Study: Anticancer Activity
Research conducted by the National Cancer Institute (NCI) evaluated various derivatives of indole compounds, demonstrating significant antitumor activity against human cancer cell lines. For instance, compounds derived from similar structures exhibited mean growth inhibition (GI) values indicating their potential as anticancer agents .
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its potential therapeutic effects are being studied in relation to various diseases, particularly those involving microbial infections and cancer.
Case Study: Drug Development
A study highlighted that derivatives of this compound showed promising results in preclinical trials for treating resistant bacterial strains and tumor cells. The structure's ability to undergo specific chemical transformations enhances its suitability for developing new therapeutic agents .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the indole ring allows it to bind to multiple receptors with high affinity, potentially modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
1-Methyl-2-(4-methylphenyl)-1H-indole-3-carbaldehyde (CAS 137206-91-8)
- Molecular Formula: C₁₇H₁₅NO
- Molecular Weight : 249.31 g/mol
- Substituent : 4-methylphenyl (para-tolyl) at C2.
- Key Differences : The positional isomerism of the methyl group on the phenyl ring (3-methyl vs. 4-methyl) may influence electronic and steric properties. Para-substitution often enhances symmetry and crystallinity compared to meta-substitution .
1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde (CAS 338416-52-7)
- Molecular Formula: C₁₇H₁₂F₃NOS
- Molecular Weight : 335.34 g/mol
- Substituent : 3-trifluoromethylphenylsulfanyl at C2.
- Key Differences: The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity and may alter solubility compared to the methyl-substituted analog. This compound’s higher molecular weight (335 vs. ~249 g/mol for non-fluorinated analogs) reflects the fluorine contribution .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Example : Compound 8q (IC₅₀ = 49.71 µM for α-glucosidase inhibition).
Physical and Spectral Properties
Melting Points and Stability
- 1-Methyl-2-(1-(naphthalen-2-yl)ethyl)-1H-indole-3-carbaldehyde (4f) : Melting point = 154.4–156.4°C .
- Sulfanyl-linked Oxadiazole Derivatives () : Melting points range from 134–178°C, influenced by substituent bulk and hydrogen bonding.
- Trifluoromethyl Analogue (): Higher molecular weight and fluorine content likely reduce melting point relative to non-fluorinated derivatives, though exact data are unavailable.
Spectroscopic Data
- IR/NMR Trends : Sulfanyl (C–S) stretches in IR appear near 650–750 cm⁻¹. In NMR, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while aromatic protons in 3-methylphenyl groups show splitting patterns dependent on substitution position .
Enzyme Inhibition
- α-Glucosidase Inhibition : Sulfanyl-acetamide derivatives (e.g., 8q, IC₅₀ = 49.71 µM) show competitive inhibition, suggesting that the target compound’s sulfanyl group may similarly interact with enzyme active sites .
- Lipoxygenase (LOX) Inhibition : Bulky substituents (e.g., naphthyl in 4f) correlate with reduced LOX activity, highlighting the role of substituent size in bioactivity .
Antibacterial Activity
Data Tables
Table 1: Structural and Physical Comparison of Selected Indole Derivatives
Biological Activity
1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique sulfanyl and aldehyde functional groups, exhibits potential therapeutic applications in various fields, including oncology and infectious disease treatment.
- Molecular Formula : C17H15NOS
- Molecular Weight : 281.38 g/mol
- Structure : The compound features a methyl group at the nitrogen position of the indole ring, a sulfanyl group attached to a 3-methylphenyl moiety, and an aldehyde group at the 3-position of the indole structure.
Anticancer Properties
Research has indicated that indole derivatives, including this compound, possess significant anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Jurkat (leukemia) cells. The mechanism of action is believed to involve the inhibition of key enzymes responsible for cell proliferation and survival pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Similar Indole Derivative | Jurkat | <10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, derivatives of indole have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.98 µg/mL against MRSA, suggesting a promising avenue for developing new antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 0.98 |
| S. epidermidis | 7.80 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it may bind to proteins involved in critical cellular processes such as apoptosis and cell cycle regulation. For instance, the compound's interaction with Bcl-2 family proteins could promote apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the potential of indole derivatives in clinical settings:
- Anticancer Study : A series of synthesized indole derivatives were tested for their antiproliferative activity against various cancer cell lines. Compounds similar to this compound exhibited significant growth inhibition in rapidly dividing cells.
- Antimicrobial Research : A study focusing on the antimicrobial efficacy of indole derivatives reported that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria, although resistance patterns were noted.
Q & A
Q. What are the common synthetic routes for 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde, and what reagents are critical for aldehyde group formation?
Methodological Answer: The synthesis typically involves functionalizing the indole core at the 2- and 3-positions. A key step is the introduction of the aldehyde group via Vilsmeier-Haack reaction conditions:
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0°C (POCl₃/DMF step) | Higher yields at lower temps |
| Solvent | Dry DMF | Avoids side reactions |
| Hydrolysis | 40°C (aqueous NaOH) | Ensures complete aldehyde formation |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
Q. Table 2: Key Characterization Data
| Technique | Key Findings | Evidence Source |
|---|---|---|
| ¹H NMR | Aldehyde proton at δ 10.02 ppm | |
| X-ray | C3-aldehyde torsion angle: 15.2° | |
| Mass Spectrometry | [M+H]⁺ peak at m/z 335.06 (exact mass) |
Q. How does the reactivity of the aldehyde group enable further functionalization for drug discovery?
Methodological Answer: The aldehyde group undergoes:
- Condensation Reactions: With hydroxylamine to form oxime derivatives (e.g., for bioactivity screening) .
- Schiff Base Formation: Reacts with amines to generate imine-linked conjugates, useful in probing target interactions .
Critical Note: Use anhydrous conditions and catalysts (e.g., acetic acid) to suppress hydrolysis side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data between X-ray crystallography and NMR spectroscopy?
Methodological Answer:
- Scenario: Discrepancies in sulfanyl group orientation (e.g., NMR suggests free rotation, while X-ray shows fixed conformation).
- Resolution:
Q. What computational strategies are effective for docking studies targeting indole-based enzymes?
Methodological Answer:
- Software: AutoDock4 or AutoDock Vina for flexible ligand-receptor docking .
- Protocol:
- Prepare the ligand (carbaldehyde) with Gasteiger charges.
- Define the receptor’s active site (e.g., cytochrome P450) using GRID maps.
- Run 100 Lamarckian GA simulations; analyze binding modes with PyMOL .
Case Study: Docking into Mcl1 (myeloid leukemia target) revealed hydrogen bonding between the aldehyde and Arg263 .
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in analogs?
Methodological Answer:
- SAR Strategy:
| Analog Substituent | MIC (μg/mL) E. coli | MIC (μg/mL) C. albicans |
|---|---|---|
| 3-Methylphenyl | 32 | 64 |
| 3-CF₃ Phenyl | 16 | 32 |
Q. What methodologies address low yields in large-scale synthesis?
Methodological Answer:
- Challenge: Scale-up of POCl₃/DMF reactions leads to exothermicity and byproducts.
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
